2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one
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Overview
Description
2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one is a heterocyclic aromatic compound that belongs to the class of imidazo[1,5-a]pyrimidines. These compounds are known for their unique chemical structure and versatility, which make them valuable in various fields such as materials science, pharmaceuticals, and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,5-a]pyrimidine scaffold . Common reagents used in these reactions include aldehydes, amines, and nitriles, which undergo cyclization under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, where the reactants are combined in a single reaction vessel to streamline the process and reduce costs. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted imidazo[1,5-a]pyrimidines .
Scientific Research Applications
2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in the position of the nitrogen atoms in the ring.
Imidazo[1,5-a]pyridine: Another related compound with a different heterocyclic framework.
Uniqueness
2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one is unique due to its specific arrangement of nitrogen atoms and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H7N3O |
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Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methyl-1H-imidazo[1,5-a]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3O/c1-5-2-7(11)10-4-8-3-6(10)9-5/h2-4,9H,1H3 |
InChI Key |
BJMODBFOEVXSQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C=NC=C2N1 |
Origin of Product |
United States |
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